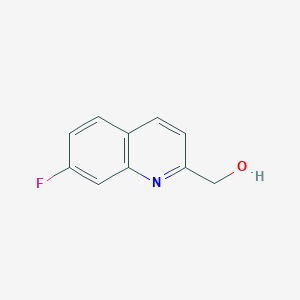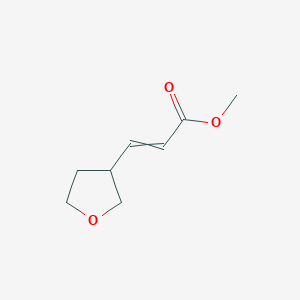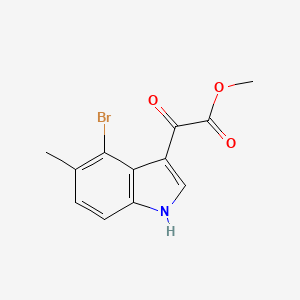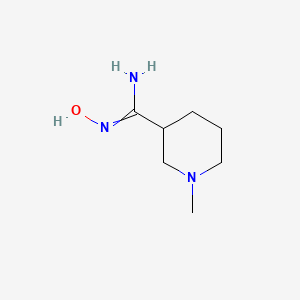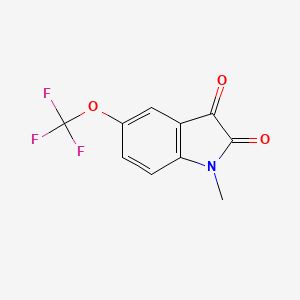
5-Bromo-2-chloro-3-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-methoxy-4-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination of 2-chloro-4-methyl-3-nitropyridine, followed by methoxylation. The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide and bromine .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For instance, the bromination step can be carried out using acetic acid as a solvent and sodium acetate as a base, followed by the addition of bromine .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the type of reaction. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can be designed to inhibit kinases by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3 |
InChI Key |
RLEIOKXNTVAKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


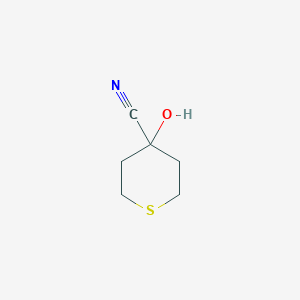
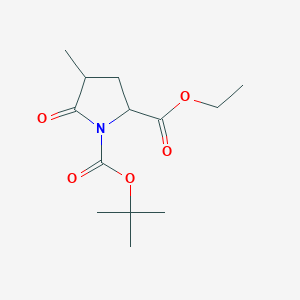
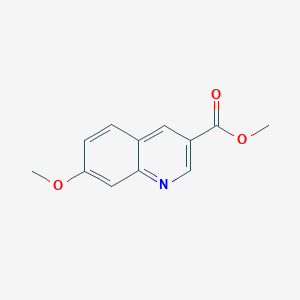
![6-Fluoro-3-(4-(trifluoromethyl)phenyl)benzo[d]isoxazole](/img/structure/B11721161.png)

